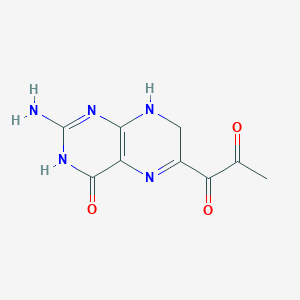
6-Pyruvoyl-7,8-dihydropterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pyruvoyl-7,8-dihydropterin is a dihydropterin compound characterized by an amino substituent at the 2-position, an oxo substituent at the 4-position, and a pyruvoyl group at the 6-position . This compound plays a crucial role in the biosynthesis of tetrahydrobiopterin, an essential cofactor in the synthesis of aromatic amino acids and nitric oxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyruvoyl-7,8-dihydropterin typically involves the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin through the action of the enzyme 6-pyruvoyltetrahydropterin synthase . This reaction involves the elimination of triphosphate and an intramolecular redox reaction in the presence of magnesium ions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route mentioned above is likely adapted for large-scale production, given the importance of this compound in various biochemical pathways.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Pyruvoyl-7,8-dihydropterin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as 7,8-dihydroxanthopterin.
Reduction: Reduction reactions can convert it back to its tetrahydropterin form.
Substitution: Substitution reactions involving the amino and oxo groups can lead to the formation of different pterin derivatives.
Common Reagents and Conditions:
Oxidation: Ferricyanide or dichlorophenolindolphenol are commonly used oxidizing agents.
Reduction: Reducing agents like dithioerythritol can be used to stabilize the compound in its reduced form.
Major Products:
Oxidation Products: 7,8-dihydroxanthopterin.
Reduction Products: Tetrahydropterin derivatives.
Applications De Recherche Scientifique
6-Pyruvoyl-7,8-dihydropterin has numerous applications in scientific research:
Mécanisme D'action
6-Pyruvoyl-7,8-dihydropterin exerts its effects through its role as an intermediate in the biosynthesis of tetrahydrobiopterin. The enzyme 6-pyruvoyltetrahydropterin synthase catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin, which then participates in the synthesis of tetrahydrobiopterin . This cofactor is essential for the activity of aromatic amino acid monooxygenases and nitric oxide synthase, which are involved in neurotransmitter synthesis and nitric oxide production .
Comparaison Avec Des Composés Similaires
7,8-Dihydropterin: Another intermediate in the pteridine biosynthesis pathway.
Tetrahydrobiopterin: The final product of the pathway, essential for various enzymatic reactions.
Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.
Uniqueness: 6-Pyruvoyl-7,8-dihydropterin is unique due to its specific role in the biosynthesis of tetrahydrobiopterin. Unlike other intermediates, it undergoes a specific enzymatic conversion that is crucial for the production of this essential cofactor .
Propriétés
Numéro CAS |
77267-04-0 |
|---|---|
Formule moléculaire |
C9H9N5O3 |
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
1-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)propane-1,2-dione |
InChI |
InChI=1S/C9H9N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2H2,1H3,(H4,10,11,13,14,17) |
Clé InChI |
WAIMTWRHMGIREN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)C1=NC2=C(NC1)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14437166.png)
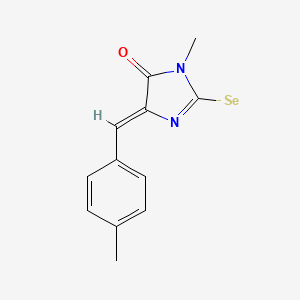

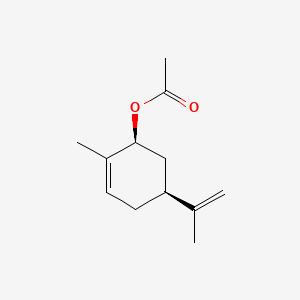
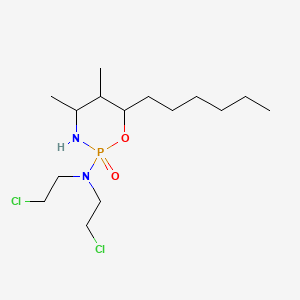
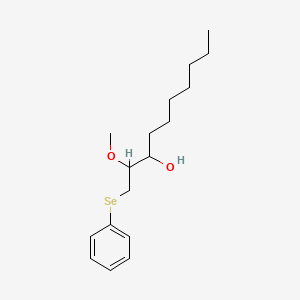
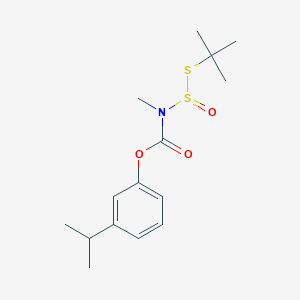
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
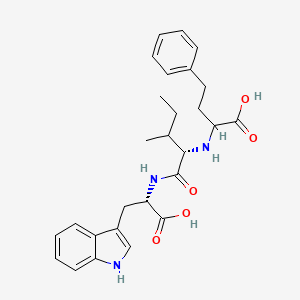
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
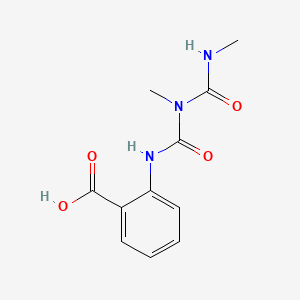
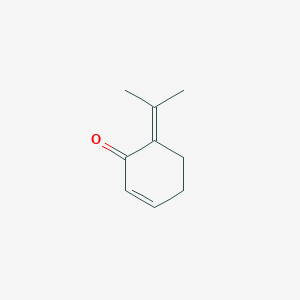

![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)
